
Methyl 4-hydroxy-3-(thiazol-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxy-3-(thiazol-4-yl)benzoate is a compound that features a thiazole ring attached to a benzoate ester The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-(thiazol-4-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxybenzoic acid and thiazole derivatives.
Esterification: The 4-hydroxybenzoic acid is esterified using methanol and an acid catalyst to form methyl 4-hydroxybenzoate.
Thiazole Attachment: The thiazole ring is then introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with the methyl 4-hydroxybenzoate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-hydroxy-3-(thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Applications De Recherche Scientifique
Methyl 4-hydroxy-3-(thiazol-4-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-hydroxy-3-(thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the thiazole ring, making it less biologically active.
4-Hydroxy-3-(thiazol-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Thiazole derivatives: Compounds with different substituents on the thiazole ring, exhibiting varied biological activities.
Uniqueness
Methyl 4-hydroxy-3-(thiazol-4-yl)benzoate is unique due to the combination of the thiazole ring and the ester group, which imparts specific chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C11H9NO3S |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
methyl 4-hydroxy-3-(1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C11H9NO3S/c1-15-11(14)7-2-3-10(13)8(4-7)9-5-16-6-12-9/h2-6,13H,1H3 |
Clé InChI |
AUPNSYSQPMMBHR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)O)C2=CSC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




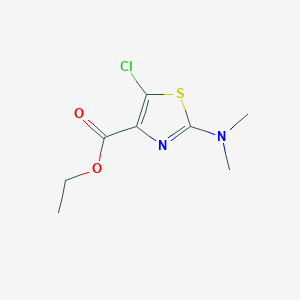
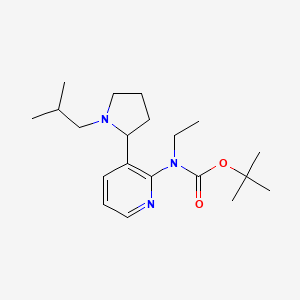

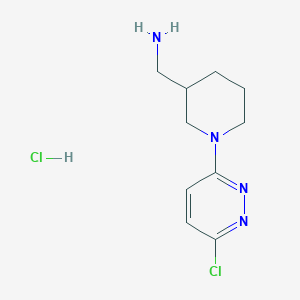
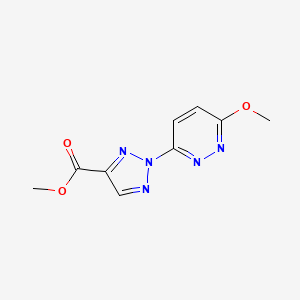

![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B11799585.png)

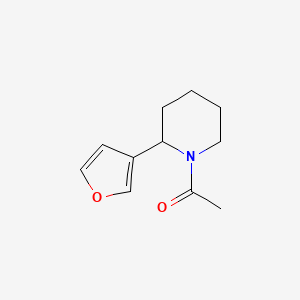
![(S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11799615.png)


